![molecular formula C15H25ClN2OS B15166130 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride CAS No. 307002-10-4](/img/structure/B15166130.png)
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine ring, and a sulfanylidenepyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethyl-4-sulfanylidenepyridine with a propylating agent to introduce the propyl group. This intermediate is then reacted with 4-methylmorpholine under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanylidenepyridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanylidenepyridine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidenepyridine moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydropyridine derivatives.
科学的研究の応用
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The sulfanylidenepyridine moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to nucleic acids.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives and morpholine-containing molecules. Examples include:
- 2,6-Dimethylpyridine
- 4-Methylmorpholine
- Sulfanylidenepyridine derivatives
Uniqueness
What sets 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
307002-10-4 |
|---|---|
分子式 |
C15H25ClN2OS |
分子量 |
316.9 g/mol |
IUPAC名 |
2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridine-4-thione;chloride |
InChI |
InChI=1S/C15H25N2OS.ClH/c1-13-11-15(19)12-14(2)16(13)5-4-6-17(3)7-9-18-10-8-17;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BMTBMSDWNJLGEU-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=S)C=C(N1CCC[N+]2(CCOCC2)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


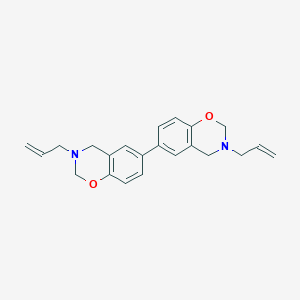

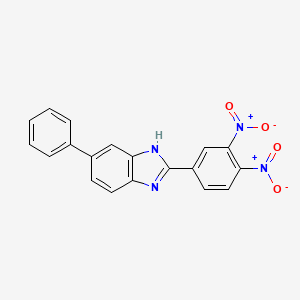
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
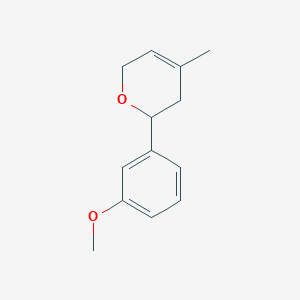
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
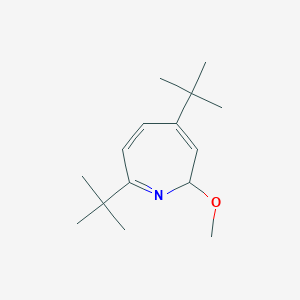
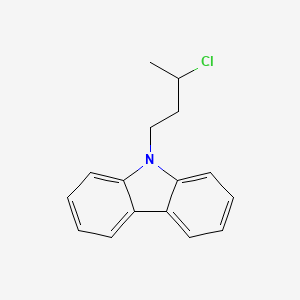
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
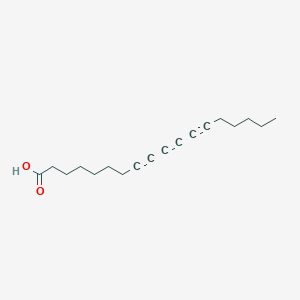
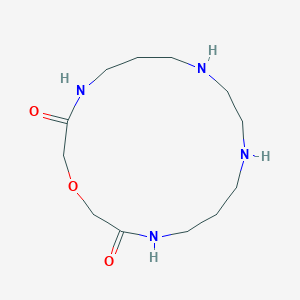
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)

